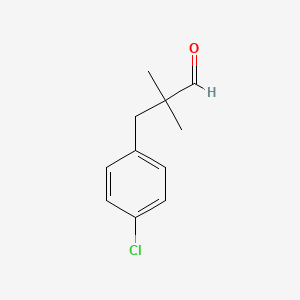

3-(4-Chlorophenyl)-2,2-dimethylpropanal

Descripción

Propiedades

Fórmula molecular |

C11H13ClO |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C11H13ClO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

Clave InChI |

KVWGKBMYBNTRQA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CC1=CC=C(C=C1)Cl)C=O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(4-Chlorophenyl)-2,2-dimethylpropanal serves as a versatile building block in organic synthesis. It is often utilized in the production of complex molecules due to its unique structural properties. The compound can be synthesized through a series of reactions involving readily available starting materials, making it an economically viable option for industrial applications.

Synthesis Pathways

- The synthesis typically involves the reaction of 4-chlorobenzaldehyde with propionaldehyde, followed by hydrogenation and dehydration steps to yield various derivatives, including 2-(4-chlorophenyl)-3-methylbutyric acid .

- A notable method includes the palladium-catalyzed β-C(sp³)–H bond arylation, which enhances the functionalization of tertiary aldehydes like this compound, leading to higher yields of desired products .

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of anti-cancer agents and other therapeutic compounds.

Case Studies

- Compounds derived from this compound have been evaluated for anti-cancer activity. For instance, certain derivatives demonstrated cytotoxic effects against hematological cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .

- Molecular docking studies have indicated that these compounds can effectively bind to specific proteins associated with cancer progression, suggesting their potential as therapeutic candidates .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is also explored for its applications in agrochemicals. As a precursor to various insecticides and herbicides, it contributes to the development of more effective agricultural products.

Importance in Agrochemicals

- The purity and quality of this compound are critical since impurities can significantly impair the efficacy of agricultural chemicals. Therefore, methods ensuring high-purity synthesis are essential for industrial applications .

Comparación Con Compuestos Similares

Substituent Variation: 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Structural Differences :

Replacing the 4-chlorophenyl group with a 4-ethylphenyl moiety yields 3-(4-ethylphenyl)-2,2-dimethylpropanal (Florazone; CAS: 67634-15-5). Its molecular formula is C₁₃H₁₈O (MW: 190 g/mol) .

Physicochemical Properties :

Applications :

The ethyl derivative is widely used as a fragrance ingredient in antiperspirants due to its floral odor . In contrast, the chloro analog’s applications are less documented, though its electrophilic chlorine atom may enhance reactivity in synthesis .

Functional Group Variation: Hydroxy Ester Derivatives

Structural Differences :

This derivative replaces the aldehyde group with a methyl ester and introduces a hydroxyl group at the β-position .

Physicochemical and Reactivity Comparison

The chloro compound’s aldehyde group enables nucleophilic additions or oxidations, whereas the hydroxy esters’ biological activity stems from their ability to interact with cellular targets like HDAC or TRAP1 .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpropanal?

Methodological Answer: The synthesis of this compound can be achieved via catalytic intramolecular arylation under continuous flow systems. For example, details the synthesis of structurally similar aldehydes (e.g., 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropanal) using palladium catalysts and optimized reaction conditions (e.g., 80°C, 12-hour reaction time). Key steps include:

Substrate Preparation: Brominated aromatic precursors are prepared via electrophilic substitution.

Catalytic Arylation: Pd(OAc)₂ or Pd(PPh₃)₄ catalyzes cross-coupling reactions in a continuous flow reactor to enhance yield and reproducibility.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the aldehyde product .

Table 1: Representative Reaction Conditions from

| Precursor | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-bromo-3-methoxyphenol | Pd(OAc)₂ | 80°C | 12 | 72 |

| 2-bromo-4-methylphenol | Pd(PPh₃)₄ | 85°C | 10 | 68 |

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Characterization relies on ¹H NMR , ¹³C NMR , and physicochemical analysis. provides a template for interpreting spectral data for analogous compounds:

- ¹H NMR: Signals for the aldehyde proton typically appear at δ 9.5–10.0 ppm. For example, in methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate (a related ester), distinct signals at δ 4.23 (CH), 3.68 (OCH₃), and 3.44 ppm (OCH₃) confirm substituent integration .

- ¹³C NMR: Key signals include δ 176.2 ppm (C=O) and δ 48–56 ppm for methyl and methoxy carbons .

Table 2: Reference NMR Data for Analogous Compounds ()

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C=O (Aldehyde) | - | 176.2 |

| OCH₃ | 3.44–3.68 | 53.2–56.1 |

| CH (Branch) | 4.23 | 48.5 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activities of this compound analogs?

Methodological Answer: Discrepancies in biological activity data (e.g., antiproliferative effects) may arise from variations in:

Structural Modifications: Substituent position (e.g., para vs. ortho chlorophenyl groups) alters electronic effects. shows that 4-methoxyphenyl derivatives exhibit distinct activity profiles compared to halogenated analogs .

Assay Conditions: Cell line specificity (e.g., HeLa vs. MCF-7) and incubation time must be standardized.

Dose-Response Validation: IC₅₀ values should be corroborated using orthogonal assays (e.g., MTT and apoptosis markers).

Experimental Design:

- Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH₃, -CF₃) and test across multiple cell lines.

- Data Harmonization: Use meta-analysis tools to normalize activity data across studies.

Q. What experimental strategies elucidate the catalytic mechanisms in the synthesis of this compound?

Methodological Answer: Mechanistic studies can employ:

Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

In Situ Spectroscopy: Monitor intermediates via FT-IR or Raman spectroscopy during continuous flow synthesis ().

Computational Modeling: Density Functional Theory (DFT) calculates transition states and activation energies for aryl-palladium intermediates.

Case Study:

’s continuous flow system allows real-time monitoring of Pd-catalyzed aryl coupling, revealing a first-order dependence on palladium concentration .

Q. How can researchers develop HPLC methods for analyzing this compound purity and degradation products?

Methodological Answer: Method Development Steps:

Column Selection: Use a C18 column with 5 µm particle size for optimal resolution.

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid enhances peak symmetry.

Detection: UV detection at 254 nm (λ_max for chlorophenyl absorption).

Degradation Analysis:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions.

- Identify Byproducts: Compare retention times and MS/MS fragmentation patterns with known analogs (e.g., ’s oxidation products).

Table 3: HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Frontier Molecular Orbital (FMO) Theory: Calculate HOMO (nucleophile) and LUMO (aldehyde) energies to predict regioselectivity.

Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.

Docking Studies: For biological applications, simulate interactions with enzyme active sites (e.g., aldehyde dehydrogenases).

Validation:

Correlate computational predictions with experimental yields for reactions like Grignard additions or Wittig olefinations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.